Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate

Description

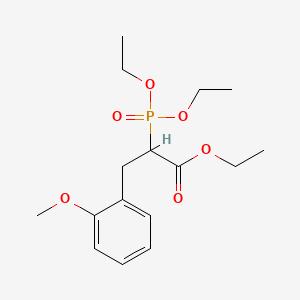

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate (CAS 66324-95-6) is a phosphonated ester with the molecular formula C₁₆H₂₅O₆P . Its structure features a diethoxyphosphoryl group at the C2 position and a 2-methoxyphenyl substituent at the C3 position of the propanoate backbone.

Properties

CAS No. |

66324-95-6 |

|---|---|

Molecular Formula |

C16H25O6P |

Molecular Weight |

344.34 g/mol |

IUPAC Name |

ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate |

InChI |

InChI=1S/C16H25O6P/c1-5-20-16(17)15(23(18,21-6-2)22-7-3)12-13-10-8-9-11-14(13)19-4/h8-11,15H,5-7,12H2,1-4H3 |

InChI Key |

LAHIJGQWJVNCBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1OC)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Industrial production methods often emphasize efficiency, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the compound into phosphonates.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate involves its interaction with molecular targets and pathways. The diethoxyphosphoryl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physical and Chemical Properties

- Solubility: The dimethylamino group in CAS 66564-08-7 increases hydrophilicity compared to the hydrophobic 2-methoxyphenyl group in the target compound .

- Stability: The fluorine atom in ethyl 2-fluoro-3-oxo-3-phenylpropanoate may enhance metabolic stability in biological environments .

Biological Activity

Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate (CAS Number: 66324-95-6) is a phosphonate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOP

- Molecular Weight : 344.34 g/mol

- Density : 1.138 g/cm³

- Boiling Point : 444.9 °C at 760 mmHg

- Flash Point : 236.2 °C

These properties indicate a stable compound with significant potential for biological interactions.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The compound is thought to act as a phosphonate ester, which can participate in nucleophilic substitutions and hydrolysis reactions, potentially leading to the formation of biologically active metabolites.

Enzyme Inhibition

Research has indicated that phosphonate compounds can inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that similar phosphonates can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, which suggests that this compound may exhibit neuroprotective properties through this mechanism.

Antimicrobial Activity

A study focused on the antimicrobial properties of phosphonates reported that compounds with similar structures displayed significant activity against various strains of bacteria and fungi. This compound was tested in vitro against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound were evaluated in human cancer cell lines. The compound exhibited selective cytotoxicity against HeLa cells (cervical cancer), with IC50 values indicating effective growth inhibition at micromolar concentrations. This suggests potential for development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy Against MRSA :

- Cytotoxicity in Cancer Cells :

Q & A

Q. What are the common synthetic routes for Ethyl 2-diethoxyphosphoryl-3-(2-methoxyphenyl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) reactions using phosphonate reagents. For example, diethyl 2-diethoxyphosphorylacetate (precursor) reacts with 2-methoxybenzaldehyde derivatives under basic conditions (e.g., LiN(iPr)₂ in THF) to form the α,β-unsaturated ester intermediate, followed by hydrogenation or catalytic reduction . Key factors affecting yield include:

- Base selection : Strong bases like LiHMDS improve enolate formation but may cause side reactions.

- Solvent polarity : THF or DMF enhances reagent solubility and stabilizes intermediates.

- Temperature : Lower temperatures (0–25°C) minimize ester hydrolysis.

Validation via GC-MS and ¹H/³¹P NMR is critical to confirm purity and structural integrity .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

Methodological Answer:

- Stereochemical analysis : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. Compare retention times with synthesized standards .

- Electronic properties : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) correlates with computational results .

Q. What are the typical degradation pathways under acidic or basic conditions?

Methodological Answer:

- Acidic hydrolysis : The ester group hydrolyzes to form 3-(2-methoxyphenyl)propanoic acid and diethyl phosphate. Monitor via TLC (silica gel, ethyl acetate/hexane) and quantify by HPLC-DAD .

- Basic conditions : Saponification of the ester occurs, but the diethoxyphosphoryl group may resist hydrolysis. Kinetic studies (pH 8–12) with NMR time-resolved experiments reveal rate constants. Stabilizing agents like crown ethers can mitigate side reactions .

Advanced Research Questions

Q. How do metal catalysts influence the reductive stabilization of intermediates derived from this compound?

Methodological Answer: Heterogeneous catalysts (e.g., Pd/C, Ru/Al₂O₃) facilitate hydrogenolysis of the α,β-unsaturated intermediate to yield saturated derivatives. In situ FTIR and XPS analysis show that Pd⁰ sites selectively adsorb the carbonyl group, while Ru promotes C–P bond retention. Contrastingly, homogeneous catalysts (e.g., Wilkinson’s catalyst) may lead to over-reduction. GC-FID/MS quantifies product distribution, revealing >80% selectivity for the saturated ester with Pd/C at 50°C/5 bar H₂ .

Q. What computational strategies resolve contradictions in reaction mechanisms for phosphorylated propanoate derivatives?

Methodological Answer: Conflicting mechanistic proposals (e.g., concerted vs. stepwise pathways in HWE reactions) are resolved via:

- Transition State (TS) modeling : Use QST2/QST3 methods in Gaussian to locate TS structures.

- Isotopic labeling : Introduce ¹⁸O at the phosphoryl group and track via HRMS to distinguish between associative and dissociative pathways.

- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates. A KIE >1 supports a rate-determining proton transfer step .

Q. How does the 2-methoxyphenyl substituent affect photostability and aggregation behavior?

Methodological Answer:

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-UV . The methoxy group’s electron-donating effect reduces radical formation, enhancing stability compared to nitro-substituted analogs .

- Aggregation studies : Dynamic Light Scattering (DLS) and SEM reveal micelle formation in aqueous solutions (critical micelle concentration ≈0.1 mM). The bulky phosphoryl group disrupts π-π stacking, favoring amorphous aggregates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.